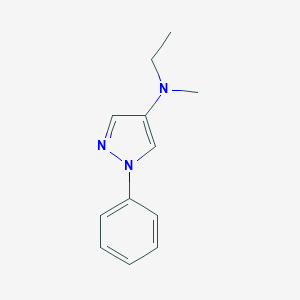
N-ethyl-N-methyl-1-phenylpyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-methyl-1-phenylpyrazol-4-amine is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is a derivative of pyrazole, which has been extensively studied due to its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-methyl-1-phenylpyrazol-4-amine typically involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of catalysts such as Lewis acids or transition metals to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs multi-component reactions (MCRs) due to their efficiency and ability to produce complex molecules in a single step . These methods are advantageous for large-scale production as they minimize the need for purification steps and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-N-methyl-1-phenylpyrazol-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halogens, alkylating agents; reactions often require catalysts such as Lewis acids or bases to facilitate the substitution.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Reduced pyrazole derivatives
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-methyl-1-phenylpyrazol-4-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-ethyl-N-methyl-1-phenylpyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazole: The parent compound with a simpler structure and similar reactivity patterns.
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents, leading to variations in biological activity and chemical reactivity.
4-Amino-1-phenylpyrazole:
Uniqueness
N-ethyl-N-methyl-1-phenylpyrazol-4-amine is unique due to the presence of the ethylmethylamino group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications .
Eigenschaften
CAS-Nummer |
17551-24-5 |
|---|---|
Molekularformel |
C12H15N3 |
Molekulargewicht |
201.27 g/mol |
IUPAC-Name |
N-ethyl-N-methyl-1-phenylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-3-14(2)12-9-13-15(10-12)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 |
InChI-Schlüssel |
GDIRHOSIWSOUQN-UHFFFAOYSA-N |
SMILES |
CCN(C)C1=CN(N=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCN(C)C1=CN(N=C1)C2=CC=CC=C2 |
Key on ui other cas no. |
17551-24-5 |
Synonyme |
N-Ethyl-N-methyl-1-phenyl-1H-pyrazol-4-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















